Perfluoroheptadecanoic acid
Description
Perfluoroheptadecanoic acid (PFHpDA; CAS 57475-95-3) is a long-chain perfluoroalkyl carboxylic acid (PFCA) with the molecular formula C₁₇HF₃₃O₂ and a molecular weight of 864.14 g/mol . It is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by a fully fluorinated carbon chain and a terminal functional group (e.g., carboxylic acid or sulfonic acid). PFHpDA’s structure—a 17-carbon backbone with all hydrogen atoms replaced by fluorine—confers exceptional chemical stability and resistance to degradation, contributing to its persistence in the environment .
Properties
CAS No. |
57475-95-3 |
|---|---|
Molecular Formula |
C16F33COOH C17HF33O2 |
Molecular Weight |
864.13 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecanoic acid |
InChI |
InChI=1S/C17HF33O2/c18-2(19,1(51)52)3(20,21)4(22,23)5(24,25)6(26,27)7(28,29)8(30,31)9(32,33)10(34,35)11(36,37)12(38,39)13(40,41)14(42,43)15(44,45)16(46,47)17(48,49)50/h(H,51,52) |
InChI Key |
ZAWWKRYRIHWWDN-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluoroheptadecanoic acid can be synthesized through the electrochemical fluorination of heptadecanoic acid. This process involves the replacement of hydrogen atoms with fluorine atoms in the presence of anhydrous hydrogen fluoride and an electric current. The reaction typically occurs at low temperatures to ensure the stability of the fluorinated product.
Industrial Production Methods: Industrial production of this compound often involves the telomerization process, where shorter perfluoroalkyl chains are extended using tetrafluoroethylene. This method allows for the controlled synthesis of long-chain perfluoroalkyl acids, including this compound.
Chemical Reactions Analysis
Types of Reactions: Perfluoroheptadecanoic acid primarily undergoes substitution reactions due to the strong carbon-fluorine bonds. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include elevated temperatures and the presence of a catalyst.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or ozone can oxidize this compound, although the reaction is slow due to the stability of the carbon-fluorine bonds.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the carboxylic acid group to an alcohol, but the reaction requires stringent conditions.
Major Products: The major products of these reactions include substituted perfluoroalkyl compounds, oxidized derivatives, and reduced alcohols.
Scientific Research Applications
Chemistry: Perfluoroheptadecanoic acid is used as a surfactant in various chemical processes due to its hydrophobic and oleophobic properties. It is also employed in the synthesis of other fluorinated compounds.
Biology: In biological research, this compound is used to study the effects of perfluoroalkyl substances on living organisms. It serves as a model compound to investigate bioaccumulation and toxicity.
Medicine: this compound is being explored for its potential use in drug delivery systems due to its ability to form stable emulsions. It is also studied for its effects on lipid metabolism and endocrine disruption.
Industry: In industrial applications, this compound is used in the production of non-stick coatings, stain-resistant fabrics, and firefighting foams
Mechanism of Action
Perfluoroheptadecanoic acid exerts its effects by interacting with various molecular targets, including peroxisome proliferator-activated receptors (PPARs). These receptors regulate lipid metabolism and are involved in the detoxification of xenobiotics. The compound can activate PPARα, leading to changes in gene expression and metabolic pathways. Additionally, this compound can disrupt cell membranes and interfere with signaling pathways, contributing to its toxic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
PFAS properties vary significantly with carbon chain length. The table below compares PFHpDA with other PFCAs:
| Compound Name | Abbreviation | Carbon Chain Length | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| Perfluorohexanoic acid | PFHxA | C6 | C₆HF₁₁O₂ | 314.05 | 307-24-4 |
| Perfluoroheptanoic acid | PFHpA | C7 | C₇HF₁₃O₂ | 364.06 | 375-85-9 |
| Perfluorooctanoic acid | PFOA | C8 | C₈HF₁₅O₂ | 414.07 | 335-67-1 |
| Perfluorononanoic acid | PFNA | C9 | C₉HF₁₇O₂ | 464.08 | 375-95-1 |
| Perfluorodecanoic acid | PFDA | C10 | C₁₀HF₁₉O₂ | 514.09 | 335-76-2 |
| Perfluorohexadecanoic acid | PFHxDA | C16 | C₁₆HF₃₁O₂ | 814.12 | 67905-19-5 |
| Perfluoroheptadecanoic acid | PFHpDA | C17 | C₁₇HF₃₃O₂ | 864.14 | 57475-95-3 |
Key Trends :
- PFHpDA’s high molecular weight (864.14) reduces water solubility compared to shorter-chain PFCAs .
- Melting Points : Longer chains exhibit higher melting points. For example, PFHpA (C7) melts at 30°C , while PFHpDA (C17) is expected to have a significantly higher melting point due to stronger intermolecular forces.
- Persistence : Longer chains like PFHpDA are more resistant to environmental degradation. Studies in the Arctic show that long-chain PFCAs persist for decades in ecosystems .
Environmental Behavior and Bioaccumulation
- Bioaccumulation: Longer-chain PFCAs (C ≥ 7) exhibit higher bioaccumulation factors. PFHpDA’s log Kow (octanol-water partition coefficient) is estimated to exceed 8.0, indicating strong lipid affinity .
- Environmental Detection: PFHpDA has been detected in groundwater at concentrations of 0.052 nmol/L, lower than PFOA (0.119 nmol/L) but comparable to PFHxA (0.058 nmol/L) .
Toxicity and Regulatory Status
- Toxicity Data: Limited studies exist for PFHpDA. Shorter-chain PFCAs (e.g., PFOA) are linked to hepatic toxicity, immunotoxicity, and endocrine disruption . Regulatory agencies prioritize C8–C14 compounds, but PFHpDA’s inclusion in the CDC’s National Report on Human Exposure highlights its emerging concern .
Comparison with Sulfonic Acid Analogs
PFHpDA (carboxylic acid) differs from sulfonic acid PFAS (e.g., PFOS) in:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
